molecular formula C6H10FN B3322867 3-Fluoro-1-azabicyclo[2.2.1]heptane CAS No. 1545157-65-0

3-Fluoro-1-azabicyclo[2.2.1]heptane

Cat. No.: B3322867
CAS No.: 1545157-65-0
M. Wt: 115.15 g/mol
InChI Key: UAQFSOUDGKNFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-azabicyclo[2.2.1]heptane is a bicyclic compound with the molecular formula C6H10FN. This compound is characterized by a fluorine atom and a nitrogen atom incorporated into a bicyclo[2.2.1]heptane framework. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the reduction of spirocyclic oxetanyl nitriles, which has been studied for its mechanism, scope, and scalability .

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-azabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield more saturated compounds. Substitution reactions can introduce a variety of functional groups into the compound, leading to a diverse array of products.

Scientific Research Applications

3-Fluoro-1-azabicyclo[2.2.1]heptane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a scaffold for drug design.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-1-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Fluoro-1-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fluorine atom, which can significantly influence its chemical properties and biological activity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

3-fluoro-1-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQFSOUDGKNFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-1-azabicyclo[2.2.1]heptane
Reactant of Route 2
3-Fluoro-1-azabicyclo[2.2.1]heptane
Reactant of Route 3
3-Fluoro-1-azabicyclo[2.2.1]heptane
Reactant of Route 4
3-Fluoro-1-azabicyclo[2.2.1]heptane
Reactant of Route 5
3-Fluoro-1-azabicyclo[2.2.1]heptane
Reactant of Route 6
3-Fluoro-1-azabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.